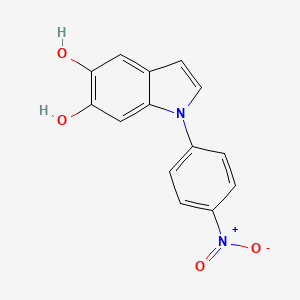
1-(4-Nitrophenyl)-1H-indole-5,6-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Nitrophenyl)-1H-indole-5,6-diol is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the nitrophenyl group and the hydroxyl groups on the indole ring makes this compound particularly interesting for various chemical and biological studies.
準備方法
The synthesis of 1-(4-Nitrophenyl)-1H-indole-5,6-diol typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-nitrophenylhydrazine and indole-5,6-dione.
Condensation Reaction: The 4-nitrophenylhydrazine is reacted with indole-5,6-dione under acidic conditions to form the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and reduce production costs.
化学反応の分析
1-(4-Nitrophenyl)-1H-indole-5,6-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinone derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position, due to the electron-rich nature of the indole nucleus.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles such as halogens.
科学的研究の応用
1-(4-Nitrophenyl)-1H-indole-5,6-diol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interfere with cellular processes.
Industry: It is used in the development of dyes and pigments due to its chromophoric properties.
作用機序
The mechanism of action of 1-(4-Nitrophenyl)-1H-indole-5,6-diol involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the indole nucleus can interact with various enzymes and receptors. These interactions can lead to the inhibition of enzyme activity or modulation of receptor function, thereby exerting biological effects.
類似化合物との比較
1-(4-Nitrophenyl)-1H-indole-5,6-diol can be compared with other indole derivatives such as:
1-(4-Nitrophenyl)-1H-indole-2,3-diol: Similar structure but different positions of hydroxyl groups.
1-(4-Aminophenyl)-1H-indole-5,6-diol: Similar structure but with an amino group instead of a nitro group.
1-(4-Methoxyphenyl)-1H-indole-5,6-diol: Similar structure but with a methoxy group instead of a nitro group.
The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological activity.
特性
分子式 |
C14H10N2O4 |
|---|---|
分子量 |
270.24 g/mol |
IUPAC名 |
1-(4-nitrophenyl)indole-5,6-diol |
InChI |
InChI=1S/C14H10N2O4/c17-13-7-9-5-6-15(12(9)8-14(13)18)10-1-3-11(4-2-10)16(19)20/h1-8,17-18H |
InChIキー |
DUNJMOYWTORRDA-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1N2C=CC3=CC(=C(C=C32)O)O)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{5-[2-(Ethylsulfanyl)ethyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B15216215.png)

![6-(1-Methyl-1H-pyrazol-4-yl)pyrrolo[2,1-f][1,2,4]triazin-4(1H)-one](/img/structure/B15216225.png)
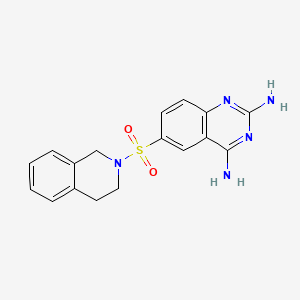

![Ethyl (S)-4-chloro-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-7-carboxylate](/img/structure/B15216240.png)
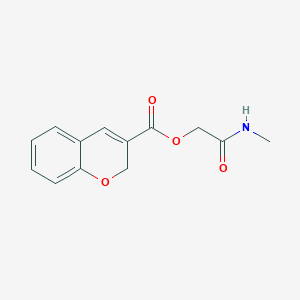


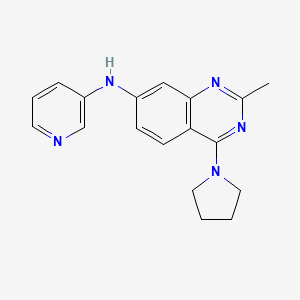

![5-Methylsulfinyl-4-[4-(trifluoromethyl)phenyl]-2-[6-(trifluoromethyl)pyridin-3-yl]pyrimidine](/img/structure/B15216288.png)
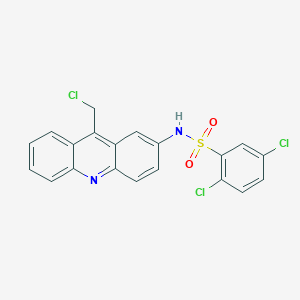
![2-[2-Amino-6-(methylsulfanyl)-9h-purin-9-yl]ethanol](/img/structure/B15216305.png)
